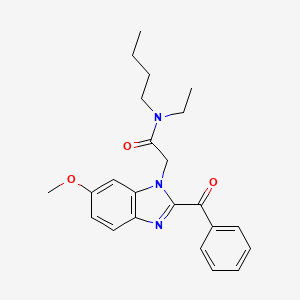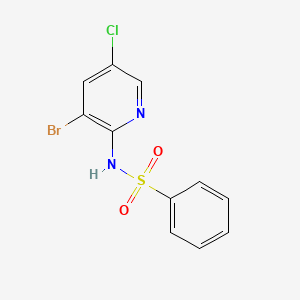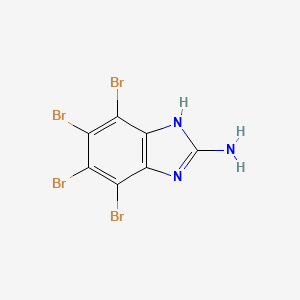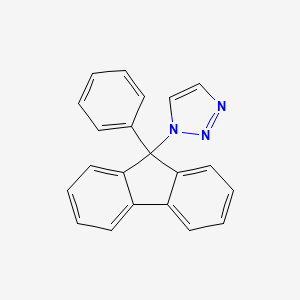![molecular formula C14H9Cl2N3 B14207012 N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline CAS No. 819858-25-8](/img/structure/B14207012.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of benzimidazole derivatives allows them to interact with various biological targets, making them valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 3,4-dichloroaniline with 2-formylbenzimidazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives .
Applications De Recherche Scientifique
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. The benzimidazole moiety is known to interfere with microtubule formation, which is crucial for cell division. This disruption can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2H-Indazole: A similar heterocyclic compound with a nitrogen atom in a different position.
Benzotriazole: Another related compound with three nitrogen atoms in the ring structure.
Uniqueness
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline is unique due to the presence of both the benzimidazole and dichloroaniline moieties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent. The dichloroaniline group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Propriétés
Numéro CAS |
819858-25-8 |
|---|---|
Formule moléculaire |
C14H9Cl2N3 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-10-6-5-9(7-11(10)16)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-8H,(H,18,19) |
Clé InChI |
JEVGPNNTFBMFCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)


![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)


![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
